

# Application Note: Quantification of Galantamine Hydrobromide in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Galantamine Hydrobromide

Cat. No.: B126687

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Galantamine is a reversible, competitive acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors.[1][2] It is approved for the treatment of mild to moderate dementia of the Alzheimer's type.[3] Monitoring the plasma concentrations of galantamine is crucial for pharmacokinetic, bioavailability, and bioequivalence studies, which are essential components of drug development and formulation assessment.[1] This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of galantamine in human plasma.

## Method Overview

This method employs a simple and rapid liquid-liquid extraction (LLE) technique for sample preparation, followed by chromatographic separation on a C18 or C4 reverse-phase column.[4] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS) is used to ensure accuracy and precision. Various internal standards like loratadine, carbamazepine, and phenacetin have been successfully used.

## Experimental Protocols

## Materials and Reagents

- **Galantamine Hydrobromide** reference standard (99.8% purity)
- Internal Standard (e.g., Carbamazepine, 100.2% purity)
- HPLC-grade acetonitrile and methanol
- Formic acid or ammonium formate
- Dichloromethane or ethyl acetate for extraction
- Drug-free human plasma (with EDTA as anticoagulant)
- Ultrapure water

## Instrumentation

- Liquid Chromatography System: An HPLC system capable of delivering a stable isocratic or gradient flow, such as an Agilent 1260 HPLC System.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, such as an API 3200 or API 4000.
- Data System: Software for instrument control, data acquisition, and processing, like Analyst software.

## Preparation of Solutions

- Stock Solutions (1 mg/mL):
  - Accurately weigh and dissolve an appropriate amount of **galantamine hydrobromide** and the internal standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.
  - Store the stock solutions at approximately 4°C.
- Working Solutions:

- Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 80% acetonitrile). These solutions are used for spiking calibration standards and quality control samples.
- Calibration Standards and Quality Control (QC) Samples:
  - Prepare calibration standards by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.39 ng/mL to 62.5 ng/mL.
  - Prepare QC samples in a similar manner at low, medium, and high concentrations (e.g., LQC: 1.17 ng/mL, MQC: 23.40 ng/mL, HQC: 46.80 ng/mL).

## Plasma Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100  $\mu$ L of the plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.
- Add 90  $\mu$ L of the internal standard working solution (e.g., 3  $\mu$ g/mL carbamazepine).
- Vortex the mixture for 30 seconds.
- Add 1 mL of extraction solvent (e.g., dichloromethane).
- Vortex vigorously for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for injection into the LC-MS/MS system.

## LC-MS/MS Conditions

The following tables summarize the typical chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Hypurity C4 (150 x 4.6 mm, 5.0 $\mu$ m) or Waters Symmetry C18 (150 x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Isocratic: Acetonitrile: 10 mM Ammonium Formate (90:10, v/v) or 0.03% Formic Acid:Acetonitrile (20:80, v/v)
Flow Rate	0.8 mL/min or 1.5 mL/min with a 50:50 split
Column Temperature	30-35°C
Injection Volume	10 $\mu$ L
Run Time	2.5 - 3.0 minutes

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Galantamine	m/z 288.1 $\rightarrow$ 213.1
Carbamazepine (IS)	m/z 237.0 $\rightarrow$ 194.0
Loratadine (IS)	m/z 383.0 $\rightarrow$ 337.0
Capillary Voltage	4000 V
Source Temperature	300 - 450°C
Nebulizer Gas	50 psi

## Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. The quantitative results are summarized below.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r <sup>2</sup> )	LLOQ (ng/mL)
Galantamine	0.39 - 62.5	> 0.999	0.39
Galantamine	0.5 - 100	Not specified	0.5
Galantamine	0.12 - 525	> 0.99	0.12

Table 4: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LQC	1.17	1.34 - 6.11	91.92 - 100.97	3.31 - 5.01	94.29 - 102.07
MQC	5.85 - 23.40	1.34 - 6.11	91.92 - 100.97	3.31 - 5.01	94.29 - 102.07
HQC	46.80	1.34 - 6.11	91.92 - 100.97	3.31 - 5.01	94.29 - 102.07

Table 5: Recovery and Stability

Parameter	Result
Extraction Recovery (Galantamine)	80.1 ± 3.5% to 105.45 - 111.84%
Extraction Recovery (Internal Standard)	66.4 ± 1.1% (Loratadine) to 107.35% (Carbamazepine)
Freeze-Thaw Stability	Stable for at least five cycles.
Short-Term Stability (Room Temp)	Stable for at least 5 hours in plasma.
Long-Term Stability (-30°C to -50°C)	Stable for at least 50 days.

## Visualizations



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Caption: Experimental workflow for galantamine quantification.



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Caption: Major metabolic pathways of galantamine.

## Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of galantamine in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimizes matrix effects. With a short run time of approximately 2.5

minutes per sample, this method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic, bioavailability, or bioequivalence studies. The validation data confirms that the method is accurate, precise, and robust, meeting the common acceptance criteria for bioanalytical method validation.

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